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Introduction
PF-4136309, also known as INCB8761, is a potent and selective small molecule antagonist of

the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in

tumor progression, primarily by mediating the recruitment of tumor-promoting immune cells,

such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells

(MDSCs), into the tumor microenvironment.[1] By inhibiting CCR2, PF-4136309 blocks the

downstream signaling cascades that promote the migration and infiltration of these

immunosuppressive cells. This leads to a reduction in tumor growth, decreased metastasis,

and an enhanced anti-tumor immune response, making it a promising candidate for cancer

therapy, particularly in combination with chemotherapy.[1][2]

These application notes provide a comprehensive overview of the optimal dosage and

administration of PF-4136309 in murine cancer models, with a focus on pancreatic cancer.

Detailed protocols for in vivo studies, data presentation of expected outcomes, and

visualizations of the relevant signaling pathway and experimental workflows are included to

guide researchers in their preclinical investigations.

Data Presentation
The following tables summarize quantitative data on the efficacy of PF-4136309 in a murine

orthotopic pancreatic cancer model. The data is based on preclinical studies demonstrating the
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effects of PF-4136309 as a single agent and in combination with chemotherapy.

Table 1: Efficacy of PF-4136309 in Combination with FOLFIRINOX in an Orthotopic KPC

Mouse Model

Treatment Group
Median Survival
(days)

Survival Benefit vs.
Vehicle (days)

Survival Benefit vs.
FOLFIRINOX alone
(days)

Vehicle 15 - -

FOLFIRINOX alone 19 4 -

FOLFIRINOX + PF-

04136309 (100 mg/kg,

SQ, BID)

25 10 6

Data adapted from Nywening et al., Gut, 2018.[3]

Table 2: Effect of CCR2 Inhibition on Tumor-Infiltrating Myeloid Cells

Treatment Group Change in Tumor-Infiltrating Myeloids (%)

CCR2 inhibitor (PF-04136309) ~40% decrease

CCR2i + FOLFIRINOX ~50% decrease

Data represents the percentage change from vehicle-treated controls. Adapted from Nywening

et al., Gut, 2018.[3]

Signaling Pathway
The CCL2/CCR2 signaling cascade is initiated by the binding of the chemokine CCL2 to its

receptor, CCR2, a G-protein coupled receptor (GPCR). This binding event triggers a

conformational change in CCR2, leading to the activation of several downstream intracellular

signaling pathways, including:

PI3K/Akt Pathway: Promotes cell survival and proliferation.
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JAK/STAT Pathway: Involved in cell growth, differentiation, and survival.

MAPK Pathway (p38/ERK): Regulates cell migration, proliferation, and apoptosis.

The activation of these pathways ultimately leads to the recruitment of CCR2-expressing cells,

primarily monocytes and macrophages, to the site of inflammation or the tumor

microenvironment.
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Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the evaluation of PF-4136309 in a syngeneic orthotopic pancreatic

cancer mouse model.

Objective: To assess the in vivo efficacy of PF-4136309 on primary tumor growth, metastasis,

and the tumor microenvironment.

Materials:

Animal Model: C57BL/6 mice (6-8 weeks old)
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Cell Line: Murine pancreatic cancer cell line (e.g., KPC-derived cell line)

CCR2 Antagonist: PF-4136309 (provided by Pfizer or commercially available)

Vehicle: Appropriate sterile vehicle for subcutaneous injection (e.g., sterile saline, PBS, or a

solution containing DMSO and/or PEG, to be optimized for solubility and tolerability).

Anesthetics: Isoflurane or Ketamine/Xylazine cocktail

Surgical and Dosing Equipment: Standard surgical tools, syringes, 26-27 gauge needles for

subcutaneous injection.

Chemotherapeutic Agent (for combination studies): FOLFIRINOX (5-FU, irinotecan,

oxaliplatin)

Procedure:

Cell Culture: Culture the pancreatic cancer cells under standard conditions to 80-90%

confluency. Harvest and resuspend the cells in sterile PBS or Matrigel at the desired

concentration (e.g., 1 x 10^6 cells/50 µL).

Orthotopic Tumor Cell Implantation:

Anesthetize the mouse using a validated protocol.

Make a small incision in the left abdominal flank to expose the spleen and pancreas.

Carefully inject the tumor cell suspension into the tail of the pancreas.

Suture the incision and allow the tumors to establish for a specified period (e.g., 7-10

days).

Treatment Regimen:

Randomize mice into treatment and vehicle control groups.

PF-4136309 Administration: Administer PF-4136309 at a dose of 100 mg/kg via

subcutaneous (SQ) injection twice daily (BID).[2][3]
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Vehicle Control: Administer an equivalent volume of the vehicle solution using the same

route and schedule.

Combination Therapy (Optional): For combination studies, administer FOLFIRINOX (5-FU

25 mg/kg, irinotecan 50 mg/kg, and oxaliplatin 5 mg/kg) intravenously once weekly.[3]

Continue treatment for a defined period (e.g., 2-4 weeks).

Monitoring:

Monitor tumor growth using non-invasive imaging (e.g., ultrasound).

Monitor animal health and body weight regularly (e.g., twice weekly).

Endpoint Analysis:

At the end of the treatment period, euthanize the mice.

Excise the primary tumors and measure their weight and volume.

Collect metastatic tissues (e.g., liver, lungs) for analysis.

Process a portion of the tumor for histological analysis (e.g., H&E staining,

immunohistochemistry for immune cell markers such as F4/80 for macrophages, Ly6G for

neutrophils, and CD8 for cytotoxic T cells).

Process the remaining tumor tissue to generate a single-cell suspension for flow

cytometric analysis of immune cell populations (e.g., TAMs, MDSCs, T cells).

Experimental Workflow Diagram
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Orthotopic Pancreatic Cancer Model Workflow
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Conclusion
The provided protocols and data offer a framework for investigating the therapeutic potential of

the CCR2 antagonist, PF-4136309, in preclinical murine cancer models. The optimal dosage of

100 mg/kg administered subcutaneously twice daily has demonstrated efficacy in reducing

tumor growth and improving survival in pancreatic cancer models, particularly when combined

with chemotherapy. By inhibiting the recruitment of immunosuppressive myeloid cells, PF-
4136309 can effectively modulate the tumor microenvironment to favor an anti-tumor immune

response. Researchers should carefully consider the appropriate animal model, vehicle

formulation, and analytical methods to rigorously evaluate the therapeutic potential of this

promising anti-cancer agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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